2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide
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Overview
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, an amino group, and a dichlorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via electrophilic aromatic substitution reactions, using reagents like dichlorobenzene.
Formation of the Final Compound: The final compound is formed through condensation reactions, where the intermediate products are reacted with aldehydes or ketones under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: It may be employed in the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Diagnostics: It may be used in diagnostic assays for detecting specific biomolecules.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: It may be employed in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
2,4-Dichloroaniline: A compound with a similar dichlorophenyl group, used in the production of dyes and herbicides.
Thiadiazole Derivatives: Compounds with a thiadiazole ring, known for their diverse biological activities.
Uniqueness:
Structural Complexity: The presence of multiple functional groups and a complex structure makes this compound unique compared to simpler thiadiazole derivatives.
Biological Activity: The combination of the thiadiazole ring and dichlorophenyl group may confer unique biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O2S/c19-13-5-4-12(15(20)7-13)10-27-14-3-1-2-11(6-14)9-22-23-16(26)8-17-24-25-18(21)28-17/h1-7,9H,8,10H2,(H2,21,25)(H,23,26)/b22-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWWEEIHYMAACT-LSFURLLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)CC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)CC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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